N-Boc-3-(aminomethyl)-3-methyloxetane
Overview
Description
N-Boc-3-(aminomethyl)-3-methyloxetane is a chemical compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers that are known for their ring strain and unique reactivity. The “N-Boc” prefix indicates that the amino group is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(aminomethyl)-3-methyloxetane typically involves the protection of the amino group followed by the formation of the oxetane ring. One common method involves the reaction of 3-(aminomethyl)-3-methyloxetane with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and yields the desired N-Boc protected compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-(aminomethyl)-3-methyloxetane can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The oxetane ring can be oxidized or reduced to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields 3-(aminomethyl)-3-methyloxetane, while substitution reactions can yield a variety of substituted oxetanes .
Scientific Research Applications
N-Boc-3-(aminomethyl)-3-methyloxetane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of N-Boc-3-(aminomethyl)-3-methyloxetane involves its reactivity due to the strained oxetane ring and the protected amino group. The Boc group provides stability during reactions, allowing for selective transformations. The oxetane ring can undergo ring-opening reactions, which are useful in the synthesis of various compounds .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-3-(aminomethyl)oxetane
- N-Boc-3-(aminomethyl)-2-methyloxetane
- N-Boc-3-(aminomethyl)-3-ethyloxetane
Uniqueness
N-Boc-3-(aminomethyl)-3-methyloxetane is unique due to the presence of both the Boc-protected amino group and the oxetane ring. This combination provides a versatile platform for various chemical transformations and applications in different fields .
Properties
IUPAC Name |
tert-butyl N-[(3-methyloxetan-3-yl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-5-10(4)6-13-7-10/h5-7H2,1-4H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBWAOZVKHUEIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666926 | |
Record name | tert-Butyl [(3-methyloxetan-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208105-83-3 | |
Record name | tert-Butyl [(3-methyloxetan-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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